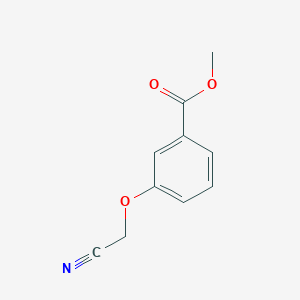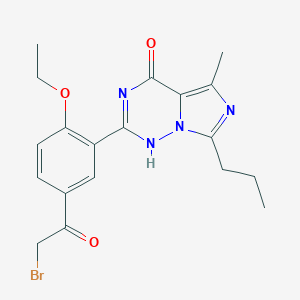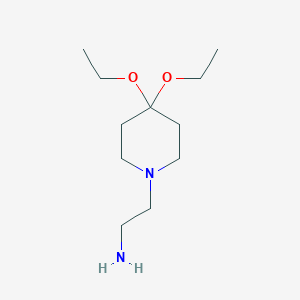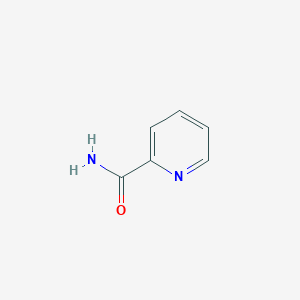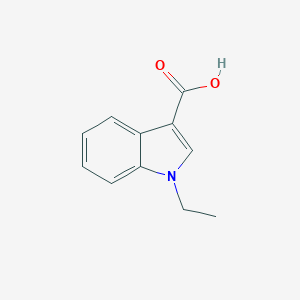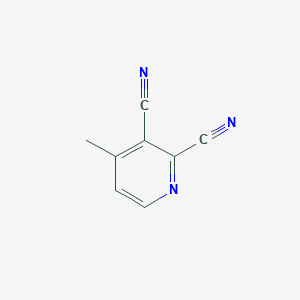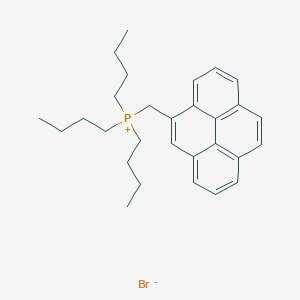
Pyrenylmethyl tributylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrenylmethyl tributylphosphonium (Pyr-TBP) is a novel compound that has been gaining attention in the scientific community due to its unique properties and potential applications. Pyr-TBP is a phosphonium-based ionic liquid that has been synthesized through a simple and efficient method. This compound has shown promising results in various fields of research, including biochemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of Pyrenylmethyl tributylphosphonium is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. Pyrenylmethyl tributylphosphonium has a pyrene moiety that can interact with the target molecules through π-π stacking interactions, while the phosphonium group can form hydrogen bonds with the target molecules. This interaction leads to the stabilization of the target molecules, improving their activity and stability.
Biochemical and Physiological Effects:
Pyrenylmethyl tributylphosphonium has been shown to have minimal toxicity and low cytotoxicity, making it a promising compound for biological applications. The compound has been shown to improve the thermal stability and activity of proteins and enzymes, making it a potential stabilizer for biologics. Pyrenylmethyl tributylphosphonium has also been shown to have antioxidant properties, reducing the oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyrenylmethyl tributylphosphonium is its simple synthesis method, which allows for large-scale production. The compound is also stable and has a long shelf-life, making it suitable for storage and transportation. However, Pyrenylmethyl tributylphosphonium has limited solubility in water, which can limit its applications in biological systems. The compound also has a low melting point, which can make it difficult to handle in solid-state reactions.
Future Directions
There are numerous future directions for Pyrenylmethyl tributylphosphonium research, including the development of new applications and the optimization of existing ones. One potential direction is the use of Pyrenylmethyl tributylphosphonium as a stabilizer for vaccines and other biologics. The compound could also be used as a template for the synthesis of novel materials with unique properties. Additionally, the application of Pyrenylmethyl tributylphosphonium in catalysis and organic synthesis could be further explored, with the aim of developing new and efficient reactions.
Synthesis Methods
The synthesis of Pyrenylmethyl tributylphosphonium involves the reaction between pyrenylmethyl chloride and tributylphosphine in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is a colorless liquid that can be purified through simple distillation or column chromatography. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
Scientific Research Applications
Pyrenylmethyl tributylphosphonium has shown potential in various fields of research, including biochemistry, materials science, and organic synthesis. In biochemistry, Pyrenylmethyl tributylphosphonium has been used as a fluorescent probe for the detection of DNA and RNA. The compound has also been used as a stabilizer for proteins and enzymes, improving their thermal stability and activity. In materials science, Pyrenylmethyl tributylphosphonium has been used as a precursor for the synthesis of metal nanoparticles and as a template for the synthesis of mesoporous materials. In organic synthesis, Pyrenylmethyl tributylphosphonium has been used as a catalyst for various reactions, including cross-coupling reactions and oxidation reactions.
properties
CAS RN |
130203-65-5 |
|---|---|
Product Name |
Pyrenylmethyl tributylphosphonium |
Molecular Formula |
C29H38BrP |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
tributyl(pyren-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RCTIBQXATBAYHS-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
synonyms |
PMTP pyrenylmethyl tributylphosphonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
